molecular formula C26H22N4O2 B2443566 2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one CAS No. 2380191-04-6

2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one

Cat. No. B2443566
CAS RN: 2380191-04-6
M. Wt: 422.488
InChI Key: XYWFAPGKKHEQJR-UHFFFAOYSA-N
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Description

2-[1-(2,2-Diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one, also known as DPA-713, is a small molecule that has gained significant attention in the field of medical research due to its potential applications in the diagnosis and treatment of various diseases. This compound belongs to the family of pyridazinones and is a selective ligand for translocator protein (TSPO), a mitochondrial membrane protein that is involved in several cellular processes, including apoptosis, inflammation, and oxidative stress.

Scientific Research Applications

Antimicrobial and Antituberculosis Activities

Research has shown that analogues of the compound, including azetidinone derivatives, have been synthesized and examined for their antimicrobial activity against various bacterial and fungal strains. Specifically, they have demonstrated in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Some derivatives of this compound have been investigated for their antidepressant activity, with certain variants exhibiting significant antidepressant effects. Furthermore, these derivatives have shown promising nootropic activity, suggesting their potential use in treating cognitive disorders (Thomas et al., 2016).

Hydrolytic Cleavage Studies

Studies on the hydrolysis of related azetidin-2-ones have revealed interesting chemical behaviors, including the fragmentation of the β-lactam ring. This has implications for understanding the chemical properties and potential chemical applications of these compounds (Upadhyaya & Mehrotra, 1988).

Antimicrobial Screening

Newly synthesized derivatives, including 2-azetidinones derived from pyrazin dicarboxylic acid, have been shown to exhibit excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ayyash & Habeeb, 2019).

Antioxidant and Anti-inflammatory Activities

Some derivatives, such as pyrimidine-2-thiol derivatives, have shown significant antioxidant and anti-inflammatory activities. This indicates their potential application in therapeutic areas requiring anti-inflammatory and antioxidant properties (Shehab et al., 2018).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of azetidinone and related derivatives. These include exploring their chemical structures and properties, which is crucial for understanding their potential applications in various fields (Shah et al., 2014).

Anticancer Activities

Research into diphenyl 1-(pyridin-3-yl)ethylphosphonates, a related class of compounds, has shown that they possess significant anticancer activities against various cell lines. This suggests potential applications in cancer therapy (Abdel-megeed et al., 2012).

properties

IUPAC Name

2-[1-(2,2-diphenylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c31-24-12-11-23(19-13-15-27-16-14-19)28-30(24)22-17-29(18-22)26(32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,22,25H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWFAPGKKHEQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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